molecular formula C9H8FN3 B11912569 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine

Cat. No.: B11912569
M. Wt: 177.18 g/mol
InChI Key: TYTAOZZGCWCXDN-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound with the molecular formula C9H8FN3 and a molecular weight of 177.18 g/mol . This compound features a pyridine ring substituted with a fluoro group and a pyrazole ring, which is further substituted with a methyl group. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-bromo-5-iodopyridine with a pyrazole derivative can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and pyrazole groups can enhance binding affinity and selectivity towards these targets, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

4-fluoro-2-(1-methylpyrazol-4-yl)pyridine

InChI

InChI=1S/C9H8FN3/c1-13-6-7(5-12-13)9-4-8(10)2-3-11-9/h2-6H,1H3

InChI Key

TYTAOZZGCWCXDN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)F

Origin of Product

United States

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